![molecular formula C11H11N3O2 B13583421 5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)
5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-pyrazol-3-amine: is a synthetic organic compound that features a benzodioxin ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with epichlorohydrin in the presence of a base such as sodium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can occur at the pyrazole ring using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Industry:
Chemical Manufacturing: It can be used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 1,4-Benzodioxin, 2,3-dihydro-
- 2,3-dihydro-1,4-benzodioxin-2-ylmethanol
- 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Comparison:
- Structural Differences: While these compounds share the benzodioxin ring, they differ in the functional groups attached to the ring, which can significantly affect their chemical properties and reactivity .
- Unique Properties: 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the benzodioxin and pyrazole rings, which confer distinct electronic and steric properties .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N3O2/c12-11-5-7(13-14-11)10-6-15-8-3-1-2-4-9(8)16-10/h1-5,10H,6H2,(H3,12,13,14) |
Clé InChI |
RDPWQZGYMGFBIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)C3=CC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


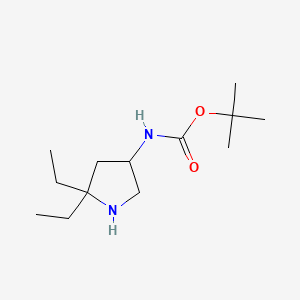
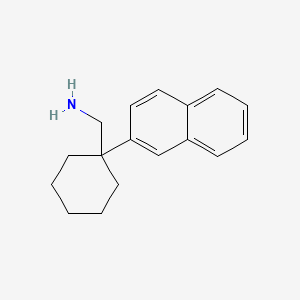
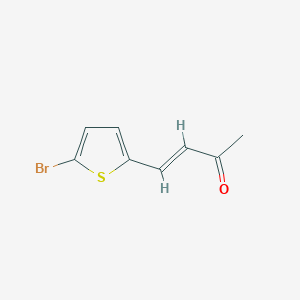
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
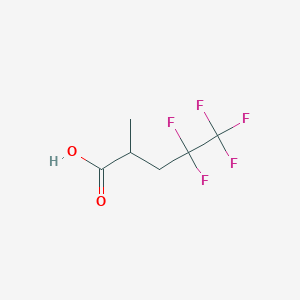
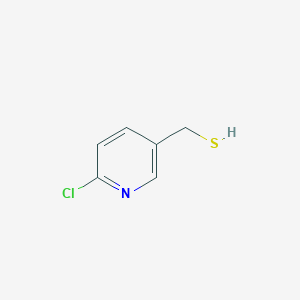
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
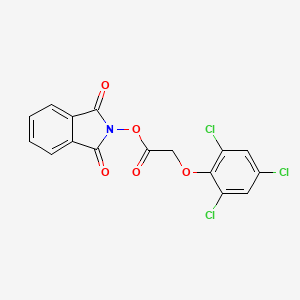


![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)

